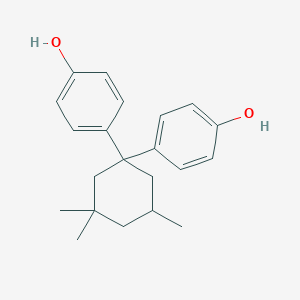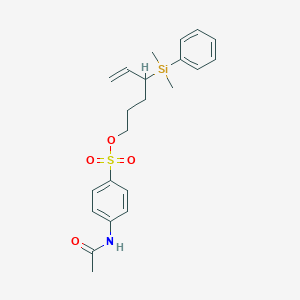
4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate, also known as DMAPS, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of sulfonates and is commonly used as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate is not fully understood. However, it is believed that 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate acts as a nucleophile, attacking electrophilic carbonyl groups in organic compounds. This reaction results in the formation of an intermediate that can undergo further reactions, leading to the synthesis of various organic compounds.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate. However, studies have shown that 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate is relatively non-toxic and does not cause significant harm to living organisms. Additionally, 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate has been shown to be stable under a wide range of conditions, making it an ideal reagent for organic synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate in lab experiments is its versatility. It can be used as a catalyst in a wide range of organic synthesis reactions, making it a valuable tool for chemists. Additionally, 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate is relatively easy to synthesize and has a high purity, making it a reliable reagent for lab experiments. However, one of the limitations of using 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate is its cost. 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate is relatively expensive compared to other reagents, which can make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the use of 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate in scientific research. One potential area of research is the development of new synthesis methods for 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate that are more cost-effective and scalable. Additionally, there is potential for the use of 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate in the synthesis of new pharmaceuticals and materials. Finally, further research is needed to fully understand the mechanism of action of 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate and its potential applications in organic synthesis.
Synthesemethoden
The synthesis of 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate involves the reaction between 4-(acetylamino)benzenesulfonyl chloride and 4-(dimethylphenylsilyl)-5-hexenyl magnesium bromide. This reaction yields 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate as a white solid with a purity of over 95%. The synthesis of 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate is relatively straightforward and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate has been widely used in scientific research as a reagent in organic synthesis. It is commonly used as a catalyst in the synthesis of various organic compounds, such as aldehydes, ketones, and esters. 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate has also been used in the synthesis of pharmaceuticals, such as antihistamines and antimalarial drugs. Additionally, 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate has been used in the synthesis of polymers and materials science.
Eigenschaften
CAS-Nummer |
158069-32-0 |
|---|---|
Produktname |
4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate |
Molekularformel |
C22H29NO4SSi |
Molekulargewicht |
431.6 g/mol |
IUPAC-Name |
4-[dimethyl(phenyl)silyl]hex-5-enyl 4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C22H29NO4SSi/c1-5-21(29(3,4)22-10-7-6-8-11-22)12-9-17-27-28(25,26)20-15-13-19(14-16-20)23-18(2)24/h5-8,10-11,13-16,21H,1,9,12,17H2,2-4H3,(H,23,24) |
InChI-Schlüssel |
ZBWRCWQYARWQCU-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OCCCC(C=C)[Si](C)(C)C2=CC=CC=C2 |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OCCCC(C=C)[Si](C)(C)C2=CC=CC=C2 |
Synonyme |
4'-dimethylphenylsilyl-1'-hexen-6'-yl 4-(acetylamino)benzenesulfonate 4'-DMPSH 4-AcNBS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





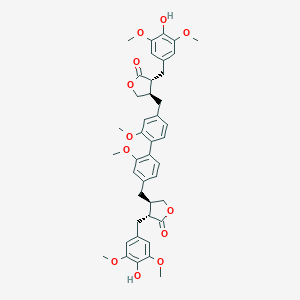
![1-[2-[bis(4-Fluorophenyl)methoxy]ethyl]-4-(pyridinyl)-piperazine](/img/structure/B132493.png)
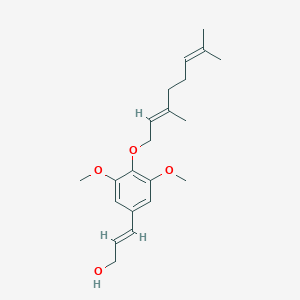
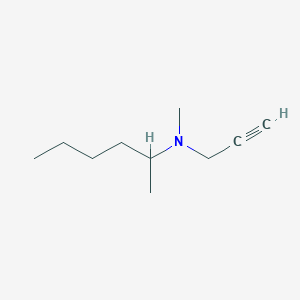
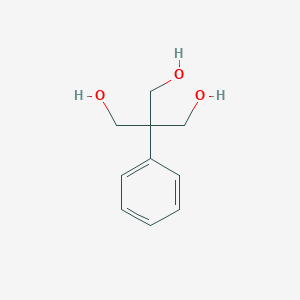
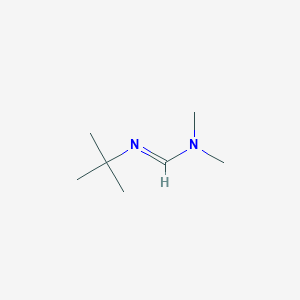
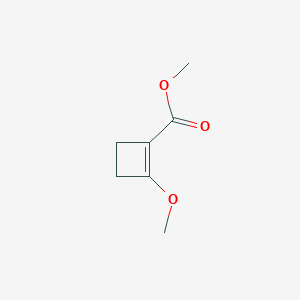
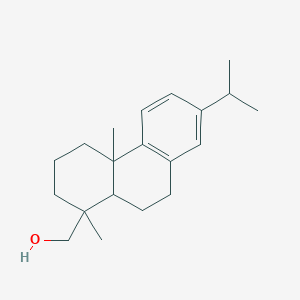
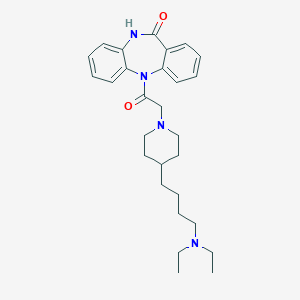

![(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B132519.png)
